Iruplinalkib, also known as WX-0593, is a novel anaplastic lymphoma kinase (ALK) and ROS1 inhibitor designed for the treatment of non-small cell lung cancer (NSCLC), particularly in cases where patients have developed resistance to existing therapies such as crizotinib. This compound has shown significant promise in preclinical and clinical studies, demonstrating enhanced efficacy against both wild-type and mutant forms of the ALK protein.
Iruplinalkib was developed by Qilu Pharmaceutical Co., Ltd., based in Jinan, China. Its synthesis and biological evaluation have been documented in various studies, highlighting its potential as a therapeutic agent for ALK-positive NSCLC patients.
Iruplinalkib is classified as a targeted therapy, specifically a small molecule tyrosine kinase inhibitor. It falls under the category of antineoplastic agents due to its application in cancer treatment.
The synthesis of iruplinalkib involves several key steps that utilize specific chemical reactions to construct its molecular framework. The compound is synthesized through a series of reactions involving pyrazole and pyridine derivatives, which are common in the design of kinase inhibitors.
The molecular structure of iruplinalkib features a complex arrangement that includes a pyrazole core connected to a pyridine ring, which is essential for its activity against ALK and ROS1 kinases.
Iruplinalkib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions that form the core structure of the molecule.
Iruplinalkib acts by selectively inhibiting ALK and ROS1 kinases, which are critical for tumor cell proliferation and survival in ALK-positive NSCLC. By binding to the ATP-binding site of these kinases, iruplinalkib prevents their activation, leading to reduced signaling pathways that promote cancer cell growth.
Iruplinalkib is primarily used in clinical settings for treating patients with advanced ALK-positive NSCLC who have not responded adequately to first-line therapies like crizotinib. Its efficacy has been highlighted in clinical trials, showing significant improvements in progression-free survival compared to existing treatments.
Recent studies indicate that iruplinalkib not only improves systemic control of tumors but also demonstrates notable central nervous system activity, making it a valuable option for patients with brain metastases associated with lung cancer.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: